Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative . Thiazoles are known to interact with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV targets . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their ability to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of thiazole derivatives involves vigorous reaction conditions and wastage of solvents and catalysts . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 2-amino-5-methylthiazole in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
- Ethyl 2-(5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)propanoate
Uniqueness
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDTMINSVKXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859521-92-9 |
Source
|
Record name | ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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